molecular formula C8H4Br3FO B1460184 3',5'-Dibromo-2'-fluorophenacyl bromide CAS No. 1803837-76-4

3',5'-Dibromo-2'-fluorophenacyl bromide

Cat. No.: B1460184
CAS No.: 1803837-76-4
M. Wt: 374.83 g/mol
InChI Key: BNZZTGOAGDADBD-UHFFFAOYSA-N
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Description

3’,5’-Dibromo-2’-fluorophenacyl bromide is an organic compound with the molecular formula C8H4Br3FO It is a derivative of phenacyl bromide, where the phenyl ring is substituted with bromine atoms at the 3’ and 5’ positions and a fluorine atom at the 2’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dibromo-2’-fluorophenacyl bromide typically involves the bromination of 2’-fluorophenacyl bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3’ and 5’ positions. The process can be summarized as follows:

    Starting Material: 2’-Fluorophenacyl bromide.

    Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, at a controlled temperature.

    Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of 3’,5’-Dibromo-2’-fluorophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dibromo-2’-fluorophenacyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms at the 3’ and 5’ positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The fluorine atom at the 2’ position can participate in electrophilic substitution reactions, such as halogenation or nitration.

    Reduction: The compound can be reduced to form the corresponding phenyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in an appropriate solvent (e.g., methanol or ethanol) under reflux conditions.

    Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) in the presence of a catalyst.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted phenacyl derivatives with various functional groups.

    Electrophilic Substitution: Halogenated or nitrated phenacyl derivatives.

    Reduction: Reduced phenyl derivatives with fewer bromine atoms.

Scientific Research Applications

3’,5’-Dibromo-2’-fluorophenacyl bromide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’,5’-Dibromo-2’-fluorophenacyl bromide involves its interaction with molecular targets through various pathways:

    Nucleophilic Attack: The bromine atoms at the 3’ and 5’ positions are susceptible to nucleophilic attack, leading to the formation of substituted derivatives.

    Electrophilic Interaction: The fluorine atom at the 2’ position can participate in electrophilic interactions, facilitating further chemical modifications.

    Reduction Pathways: The compound can undergo reduction reactions, leading to the formation of less substituted phenyl derivatives.

Comparison with Similar Compounds

3’,5’-Dibromo-2’-fluorophenacyl bromide can be compared with other similar compounds, such as:

    3’,5’-Dibromo-2’-fluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a phenacyl bromide group.

    3’,5’-Dibromo-2’-fluorophenylmethanol: Contains a hydroxyl group instead of a bromide group.

    3’,5’-Dibromo-2’-fluorophenylamine: Contains an amino group instead of a bromide group.

The uniqueness of 3’,5’-Dibromo-2’-fluorophenacyl bromide lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

2-bromo-1-(3,5-dibromo-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br3FO/c9-3-7(13)5-1-4(10)2-6(11)8(5)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZZTGOAGDADBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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